molecular formula C15H12N2S B133782 10-(2-Cyanoethyl)phenothiazine CAS No. 1698-80-2

10-(2-Cyanoethyl)phenothiazine

Cat. No. B133782
CAS RN: 1698-80-2
M. Wt: 252.3 g/mol
InChI Key: YYDIIBWHOHWIOM-UHFFFAOYSA-N
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Description

10-(2-Cyanoethyl)phenothiazine is a derivative of phenothiazine, a tricyclic compound with a diverse range of applications, particularly in psychiatry as tranquilizers and neuroleptics . The molecule is characterized by its unique structure, which allows for various chemical reactions and interactions, making it a valuable compound in chemical analysis and drug design.

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 10-(2-Cyanoethyl)phenothiazine, often involves reactions with various reagents. For instance, the reaction of phenothiazine with dialkoxyphosphoryl or chlorosulfenyl isocyanide dichlorides yields 10-cyanophenothiazine . Additionally, 10-(chloroacetyl)phenothiazine can react with NaNHCN to produce N,N-bis[2'-(10-phenothiazinyl)-2'-oxoethyl]cyanamide, which further reacts to form various derivatives .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives has been examined using techniques such as X-ray diffraction. For example, the structure of S-methyl-N-diisopropoxythiophosphoryl-(10-phenothiazinyl)isothioformamide, a related compound, was found to have a Z-configuration with a dihedral angle of 125.7° between the benzene rings of the phenothiazine fragment . This structural information is crucial for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Phenothiazine derivatives undergo various chemical reactions. The addition of dialkyldithiophosphoric acids to the C≡N bond of 10-cyanophenothiazine leads to rearrangement and formation of different products, including 10-[N'-(dialkoxythiophosphoryl)thiocarbamoyl]phenothiazines . These compounds can further decompose or react with alkyl halides to form stable isothioformamides . The reactivity of the C≡N bond and the presence of substituents like the cyanoethyl group play a significant role in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their structure. They exhibit valuable analytical properties due to their ease of oxidation in acidic media and their ability to form well-defined ion-association complexes . The spectral properties, such as UV and fluorescence spectra, are affected by the type of substituents present on the phenothiazine core . These properties are essential for the utilization of phenothiazine derivatives in chemical analysis and as reagents in various analytical methods.

Scientific Research Applications

1. Medicinal Chemistry and Pharmacology

10-(2-Cyanoethyl)phenothiazine derivatives are significant in medicinal chemistry, exhibiting a variety of pharmacological activities. These activities include antibacterial, antiviral, anti-inflammatory, and anticancer properties. Phenothiazine derivatives, particularly those modified at the 2 and 10 positions, have been used in psychiatry as tranquilizers and neuroleptics. They have also shown promise in treatments for conditions like Alzheimer’s and Creutzfeldt-Jakob diseases due to their unique biological and chemical properties (Sinha, Pandeya, Verma, & Yadav, 2011); (Pluta, Morak-Młodawska, & Jeleń, 2009); (Wu et al., 2016).

2. Photovoltaic Applications

Phenothiazine compounds are used in dye-sensitized solar cells (DSSCs), where they serve as sensitizers. Their strong electron-donating nature and unique molecular structure enable efficient light harvesting and electron injection, contributing to the development of effective photovoltaic devices (Buene, Hagfeldt, & Hoff, 2019); (Huang, Meier, & Cao, 2016).

3. Battery Technology

Phenothiazine derivatives are explored as redox shuttle additives in lithium-ion batteries. They offer protection against overcharge and overdischarge, contributing to the battery's stability and safety (Buhrmester, Moshurchak, Wang, & Dahn, 2006).

4. Antioxidant and Antimicrobial Properties

Phenothiazine derivatives have demonstrated antioxidant and antimicrobial properties. They are effective in applications ranging from material science to biochemistry, acting as markers for proteins and DNA, and showing potential in therapies for infections (Narule, Gaidhane, & Gaidhane, 2015).

5. Nanotechnology and Catalysis

Phenothiazines are used in nanotechnology and catalysis due to their photochemical properties. They can be applied in the synthesis of nanoparticles and in light-harvesting for energy applications, showcasing versatility in different fields (Santos et al., 2020).

6. Sensor Applications

The unique photochemical and electronic properties of phenothiazine derivatives make them suitable for sensor applications. They have been used in the development of fluorescence 'turn-on' indicators, which have potential in organic synthesis and environmental monitoring (Garg & Ling, 2015).

Safety And Hazards

Phenothiazines should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . They should be used with personal protective equipment and in areas with adequate ventilation .

Future Directions

Phenothiazines have potential for further development in optoelectronic and catalytic applications . The development of new phenothiazine-based materials could be facilitated by new phenothiazine modification methodologies and the development of extended phenothiazine-based photocatalysts .

properties

IUPAC Name

3-phenothiazin-10-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDIIBWHOHWIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281406
Record name 10-(2-Cyanoethyl)phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(2-Cyanoethyl)phenothiazine

CAS RN

1698-80-2
Record name Phenothiazine-10-propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenothiazine-10-propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-(2-Cyanoethyl)phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 ml of Triton B (40%) (benzyltrimethylammonium hydroxide) was dropwise added to an acetonitrile solution (200 ml) containing 199 g of phenothiazine, 106 g of acrylonitrile, and a small quantity of Irganox 1010 (made by Ciba Geigy Co.). Irganox 1010 has the formula ##STR4## After refluxing for 3 hours while heating, 53 g of acrylonitrile was added thereto, followed by refluxing for a further 2 hours while heating. After being allowed to cool, acetone was added to the reaction solution to crystallize the reaction product. Crystals thus formed were collected by filtration, and recrystallized from 900 ml of acetone to obtain 135 g of the desired compound. m.p. 158°-160° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JC Craig, LD Gruenke, SYC Lee - Journal of Labelled …, 1978 - Wiley Online Library
The synthesis of 2‐chloro‐10‐(3′‐dimethylaminopropyl)phenothiazine‐3′, 3′‐d 2 (Chlorpromazine‐d 2 ) and its four major metabolites (the mono‐ and didemethylated amines, …
MC Hovey - Journal of the American Chemical Society, 1982 - ACS Publications
Pyrex-filtered irradiation of an aerated 5% aqueoussodium dodecyl sulfate (NaDodS04) solution of 2.8 mM 10-methylphenothiazine (MPT) and 2.8 mM benzyl sulfide resulted in …
Number of citations: 61 pubs.acs.org
F Han, L Chi, W Wu, X Liang, M Fu, J Zhao - Journal of Photochemistry and …, 2008 - Elsevier
1,10-Fused ring phenothiazines were found to be a new kind of fluorescent dyes that strongly fluorescence in protic solvents than in aprotic solvents, with higher fluorescence quantum …
Number of citations: 64 www.sciencedirect.com
M Harfenist - The Journal of Organic Chemistry, 1963 - ACS Publications
Bromination of 2, 3-dihydro-3-keto-lff-pyrido [3, 2, l-kl] phenothiazine (IVa) gave the 2-bromo derivative. This dehydrohalogenated essentially quantitatively on attempted reaction with a …
Number of citations: 16 pubs.acs.org
RO Ranck - 1957 - search.proquest.com
N-Substituted phenothiazine-5, 5-dioxide derivativreg l2l 10-(n-De cyl) phenothiazine-5, 5-dioxide| 21 l0-Ethylphenothiazine-5, 5-dioxide L22 10-(p-Octade cyl) phenothiazine-5, 5-…
Number of citations: 1 search.proquest.com
CH Frydrych - 1981 - search.proquest.com
The interaction of a number of electron-rich 1O-substituted phenothiazines with various electron acceptors, according to Scheme A, has been investigated with the aim of producing …
Number of citations: 0 search.proquest.com
FCN OCHE - Revue roumaine de chimie, 1982
Number of citations: 0

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